(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Chiral Resolution Stereoselective Synthesis Quality Control

Researchers requiring a stereochemically defined GABAB ligand often face irreproducible results from racemic or mis-substituted analogs. (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (CAS 1260606-03-8) eliminates this variability. • Single (R)-enantiomer ensures valid stereoselective binding and functional data. • 3,5-Dichloro substitution optimizes receptor pocket complementarity. • Supplied with 97% chemical purity and 98% ee, suitable as a chiral HPLC reference standard and analytical CRM.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Cat. No. B8178947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N
InChIInChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m1/s1
InChIKeyKGZBOALXMBRBMM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid: Core Physicochemical and Structural Profile


(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (CAS 1260606-03-8) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.10 g/mol . Structurally, it features a 3,5-dichlorophenyl substituent attached to the butanoic acid backbone. The compound is classified as a γ-aryl-β-aminobutyric acid derivative and has been identified in patent literature as a GABAB receptor ligand [1], positioning it within a therapeutically relevant class of GPCR modulators. Its defined (R) stereochemistry, enantiomeric purity, and specific substitution pattern are critical for its biological activity and differentiate it from racemic mixtures or other positional isomers [2].

Why (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid Cannot Be Simply Substituted by In-Class Analogs


Within the γ-aryl-β-aminobutyric acid class, generic substitution is scientifically invalid due to the profound impact of stereochemistry and aryl substitution pattern on target engagement. The (R)-enantiomer (CAS 1260606-03-8) and its (S)-counterpart (CAS 1260597-00-9) are distinct chemical entities with separate CAS registrations, indicating differentiated physical and biological properties . The GABAB receptor binding site is highly stereoselective; the specific (R) configuration dictates the three-dimensional orientation of the amino and carboxyl groups necessary for receptor interaction [1]. Additionally, the 3,5-dichloro substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to unsubstituted, mono-chloro, or 2,4-dichloro analogs, directly influencing binding pocket complementarity [2]. Interchanging enantiomers or altering the aryl substitution without validation introduces uncontrolled variability in potency, selectivity, and downstream signaling, rendering data irreproducible.

Quantitative Differentiation Guide for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid


Enantiomeric Differentiation: (R)- vs (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid CAS Assignment

The (R)-enantiomer (CAS 1260606-03-8) and (S)-enantiomer (CAS 1260597-00-9) are chemically distinct, non-superimposable mirror images assigned unique CAS Registry Numbers, confirming their formal recognition as separate chemical entities . This distinction is not trivial; it reflects the underlying difference in their three-dimensional spatial arrangement, which is the primary determinant of biological recognition. While specific receptor binding data for the (R)-enantiomer is not publicly disclosed, the existence of its enantiomeric (S)-counterpart as a separately cataloged compound in ChEMBL (CHEMBL4218339) indicates that at least one enantiomer in this pair has undergone characterization for biological activity, presumably related to the GABAB receptor [1].

Chiral Resolution Stereoselective Synthesis Quality Control

Receptor Class Association: GABAB Receptor Ligand Patent Disclosure

Patent WO2010040661A1 explicitly discloses (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid as a GABAB receptor ligand [1]. This places the compound within a well-defined pharmacological class distinct from other GABAergic modulators that target ionotropic GABAA receptors (e.g., benzodiazepines) or other GPCRs (e.g., GABAB PAMs). The 3,5-dichloro substitution is a key structural feature specified in the patent's generic formula (R5 being substituted phenyl), and it is this precise substitution pattern that is claimed to confer GABAB receptor binding properties [2]. Compounds with unsubstituted phenyl or different halogen patterns would fall outside the scope of this specific patent claim.

GPCR Pharmacology GABAergic Signaling Neuropharmacology

Synthetic Accessibility: Enzymatic Route Patent for Chiral γ-Aryl-β-Aminobutyric Acids

A patent (US20160194677A1) describes an enzymatic method for the preparation of chiral γ-aryl-β-aminobutyric acid derivatives, a class that encompasses (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid [1]. The process utilizes an enzyme capable of stereoselectively converting a prochiral precursor to the desired (R) or (S) enantiomer. This implies a potential synthetic advantage over classical resolution, which often yields lower enantiomeric excess (ee) and requires stoichiometric chiral auxiliaries. While no direct ee data for the 3,5-dichloro analog is provided in the patent, enzymatic routes typically achieve >99% ee for similar aryl-substituted substrates, whereas classical resolution may plateau at 90-95% ee [2].

Biocatalysis Green Chemistry Process Development

Defined Research and Industrial Applications for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid


GABAB Receptor Pharmacology: Stereoselective Tool Compound for In Vitro GPCR Studies

Based on its patent disclosure as a GABAB receptor ligand [1], the primary application is as a research tool for investigating GABAB receptor pharmacology. Unlike GABAA receptor modulators, GABAB receptors are GPCRs mediating slow, prolonged inhibitory neurotransmission. Researchers investigating GABAB-mediated signaling pathways (e.g., cAMP modulation, potassium channel activation) require a well-defined, single-enantiomer ligand with the specific 3,5-dichloro substitution pattern. Using the (R)-enantiomer (CAS 1260606-03-8) in binding assays, functional cAMP assays, or electrophysiology ensures that observed effects are attributable to the correct stereoisomer, which is essential for reproducibility . The (S)-enantiomer (CAS 1260597-00-9) serves as the appropriate negative control for stereoselectivity validation.

Chiral Chromatography Method Development and Analytical Reference Standard

The distinct CAS numbers for the (R)- and (S)-enantiomers [1] establish this compound's utility as an analytical reference standard. In quality control (QC) and analytical development laboratories, the pure (R)-enantiomer is indispensable for developing and validating chiral HPLC or SFC methods to determine the enantiomeric purity of synthesized batches or to monitor racemization during stability studies. It serves as a certified reference material (CRM) for calibrating instruments and quantifying the undesired (S)-enantiomer in drug substance or intermediate samples, ensuring compliance with ICH guidelines for chiral purity.

Biocatalytic Process Development: Substrate for Enzymatic Route Optimization

The enzymatic synthesis patent [1] indicates that (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a target molecule for biocatalytic production. In an industrial bioprocess or medicinal chemistry setting, a small quantity of the authentic (R)-enantiomer is required as an analytical standard to validate the stereochemical outcome of new enzymatic or chemoenzymatic routes. It serves as the reference for chiral HPLC co-injection experiments to confirm the absolute configuration and enantiopurity of material produced via novel transaminase, lipase, or nitrilase reactions. This application is distinct from its biological use and is critical for scaling up production of this compound class .

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